1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride
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Overview
Description
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is a synthetic compound that belongs to the class of indandione derivatives Indandione derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride typically involves multi-step organic reactions. One common method involves the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This reaction is carried out in the presence of potassium phosphate (K3PO4) as a base and dimethyl sulfoxide (DMSO) as a solvent at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticoagulant activity.
Industry: Utilized in the development of dyes, photoinitiators, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. For instance, indandione derivatives are known to inhibit vitamin K-mediated gamma-carboxylation of precursor proteins, which is critical for the formation of clotting factors. This inhibition results in anticoagulant effects . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Anisindione: Another indandione derivative used as an anticoagulant.
Indanone: A structurally similar compound with applications in medicinal chemistry and organic synthesis.
Uniqueness
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
22019-22-3 |
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Molecular Formula |
C25H28ClNO2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H27NO2.ClH/c1-18(2)26(19(3)4)17-11-10-16-25(20-12-6-5-7-13-20)23(27)21-14-8-9-15-22(21)24(25)28;/h5-9,12-15,18-19H,16-17H2,1-4H3;1H |
InChI Key |
MVUKXJUDCUFXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(C)C.Cl |
Origin of Product |
United States |
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